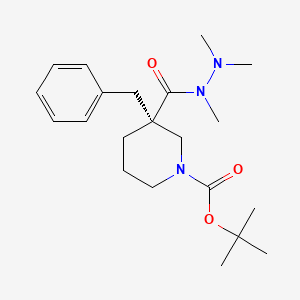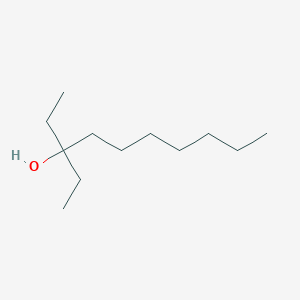
methyl 3-(phenylamino)benzoate
Vue d'ensemble
Description
Methyl 3-(phenylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzoate group substituted with a phenylamino group at the 3-position and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-(phenylamino)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl benzoate with aniline in the presence of a catalyst. The reaction typically proceeds under reflux conditions with an acid catalyst to facilitate the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(phenylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 3-(phenylamino)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which methyl 3-(phenylamino)benzoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active phenylamino moiety, which may interact with enzymes or receptors in biological systems. The specific pathways involved depend on the context of its application, such as enzymatic inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Methyl benzoate: Lacks the phenylamino group, making it less reactive in certain substitution reactions.
Phenyl benzoate: Contains a phenyl group instead of a phenylamino group, altering its reactivity and applications.
Methyl 4-(phenylamino)benzoate: Similar structure but with the phenylamino group at the 4-position, affecting its chemical behavior.
Uniqueness: Methyl 3-(phenylamino)benzoate is unique due to the specific positioning of the phenylamino group, which influences its reactivity and potential applications. This structural feature allows for targeted modifications and interactions in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C14H13NO2 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
methyl 3-anilinobenzoate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10,15H,1H3 |
Clé InChI |
UBMOIGCDINOTRO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline](/img/structure/B8698147.png)

![methyl N-[4-(3-oxo-4-morpholinyl)phenyl]carbamate](/img/structure/B8698150.png)



![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methyl-](/img/structure/B8698184.png)
